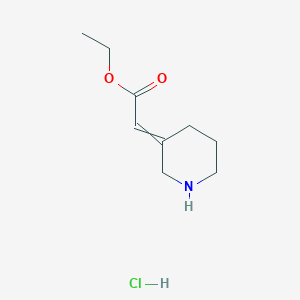

(E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride

Description

Properties

IUPAC Name |

ethyl 2-piperidin-3-ylideneacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c1-2-12-9(11)6-8-4-3-5-10-7-8;/h6,10H,2-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIJKQHMXNKETO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (E)-Ethyl 2-(piperidin-3-ylidene)acetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the essential physical and chemical properties of (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride (CAS No: 957472-01-4).[1][2] The following sections are designed to offer not only a summary of its characteristics but also insights into the experimental rationale and methodologies crucial for its application in research and development.

Molecular Identity and Structural Elucidation

This compound is a heterocyclic compound belonging to the class of α,β-unsaturated esters.[2] Its molecular structure is fundamental to its chemical reactivity and biological activity.

Table 1: Core Molecular and Chemical Information

| Identifier | Value | Source(s) |

| IUPAC Name | ethyl (E)-2-(piperidin-3-ylidene)acetate;hydrochloride | |

| CAS Number | 957472-01-4 | [1][2] |

| Molecular Formula | C₉H₁₆ClNO₂ | [1][2] |

| Molecular Weight | 205.68 g/mol | [1][2][3] |

| Canonical SMILES | CCOC(=O)C=C1CCCNC1.Cl | [3] |

| InChI Key | GFIJKQHMXNKETO-WVLIHFOGSA-N |

Stereoisomerism: The Significance of the (E)-Configuration

A critical feature of this molecule is the exocyclic double bond, which gives rise to geometric isomerism, resulting in (E) and (Z) configurations. The (Z)-isomer, (Z)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride, is also commercially available (CAS No: 957472-02-5). The distinct spatial arrangement of the ester group relative to the piperidine ring in the (E) and (Z) isomers can lead to significant differences in their physical properties, such as crystal packing, solubility, and ultimately, their biological activity. Therefore, unambiguous confirmation of the (E)-configuration is paramount during synthesis and analysis.

Synthesis and Potential Impurities

The synthesis of α,β-unsaturated esters like (E)-Ethyl 2-(piperidin-3-ylidene)acetate typically involves an olefination reaction. The Horner-Wadsworth-Emmons (HWE) reaction is a highly effective method for this transformation, offering excellent stereoselectivity towards the (E)-isomer.[4][5][6]

The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone, in this case, N-protected 3-piperidone. The use of stabilized ylides in the HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[5]

Caption: Horner-Wadsworth-Emmons synthesis workflow.

An alternative approach is the Wittig reaction, using a stabilized ylide such as ethyl (triphenylphosphoranylidene)acetate.[7][8][9] While also effective, the removal of the triphenylphosphine oxide byproduct can sometimes be more challenging than the water-soluble phosphate byproduct from the HWE reaction.[10]

Potential impurities in the final product could include:

-

The corresponding (Z)-isomer.

-

Unreacted starting materials.

-

Byproducts from the olefination reaction.

-

Residual solvents from purification.

Physical and Chemical Properties

While detailed experimental data for the (E)-isomer is not extensively published in peer-reviewed literature, some properties can be inferred from vendor-supplied information and comparison with its (Z)-isomer.

Table 2: Summary of Physical Properties

| Property | Value/Description | Source(s) |

| Physical Form | Solid | |

| Purity | Typically ≥98% | [2] |

| Storage Conditions | 4°C, protect from light |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), the vinyl proton, and the protons of the piperidine ring. The chemical shift of the vinyl proton would be crucial in confirming the (E)-stereochemistry, often appearing at a different chemical shift compared to the (Z)-isomer due to anisotropic effects.

-

¹³C NMR would display distinct signals for the carbonyl carbon of the ester, the two carbons of the double bond, the carbons of the ethyl group, and the carbons of the piperidine ring.

-

-

Infrared (IR) Spectroscopy : The IR spectrum should exhibit characteristic absorption bands for the N-H bond of the secondary amine hydrochloride, the C=O stretch of the ester, and the C=C stretch of the α,β-unsaturated system.

-

Mass Spectrometry (MS) : Mass spectrometry would be used to confirm the molecular weight of the free base after deprotonation.

Solid-State Properties and Stability

For drug development professionals, understanding the solid-state properties of a hydrochloride salt is critical for formulation, stability, and bioavailability.

Thermal Analysis: DSC and TGA

-

Differential Scanning Calorimetry (DSC) : This technique is used to determine the melting point and to detect any polymorphic transitions. A sharp endothermic peak on the DSC thermogram would indicate the melting point of the crystalline solid.

-

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature. For a hydrochloride salt, TGA can reveal the loss of residual solvents or water, as well as the decomposition temperature.

Crystallinity: Powder X-ray Diffraction (PXRD)

PXRD is a non-destructive technique that provides a unique "fingerprint" for a crystalline solid. It is indispensable for:

-

Confirming the crystalline nature of the material.

-

Identifying different polymorphic forms.

-

Assessing batch-to-batch consistency.

-

Monitoring for any solid-state changes during stability studies.

Hygroscopicity: Dynamic Vapor Sorption (DVS)

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter for pharmaceutical salts. DVS analysis measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature. This data is crucial for determining:

-

The moisture sorption and desorption behavior.

-

The potential for hydration or deliquescence.

-

Appropriate storage and handling conditions.

-

The selection of suitable packaging materials.

Caption: Physicochemical characterization workflow.

Solubility

The aqueous solubility of a drug substance is a key determinant of its oral bioavailability. As a hydrochloride salt, this compound is expected to have significantly higher aqueous solubility compared to its free base, particularly in acidic to neutral pH ranges, due to the protonation of the piperidine nitrogen.

A standard protocol for determining solubility involves:

-

Preparing saturated solutions of the compound in various aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and relevant organic solvents.

-

Equilibrating the solutions at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours).

-

Filtering the solutions to remove undissolved solid.

-

Quantifying the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as HPLC-UV.

Conclusion

This compound is a molecule with significant potential in chemical research and drug development. A thorough understanding and characterization of its physicochemical properties are essential for its successful application. This guide has outlined the key properties to consider, from its molecular structure and synthesis to its solid-state characteristics and solubility. By employing the described analytical techniques, researchers can ensure the quality, stability, and performance of this compound in their studies.

References

-

An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles. ResearchGate. Available at: [Link]

-

Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]

-

This compound | C9H16ClNO2 | CID 70700222. PubChem. Available at: [Link]

-

The Wittig Reaction. Edubirdie. Available at: [Link]

-

ethyl (2E)-2-(3-methyl-1-phenethylpiperidin-4-ylidene)acetate. ChemSynthesis. Available at: [Link]

- Process for the preparation of piperidine derivatives. Google Patents.

Sources

- 1. 957472-01-4|this compound|BLD Pharm [bldpharm.com]

- 2. 957472-01-4 | ethyl (2E)-2-(3-piperidylidene)acetate;hydrochloride - Moldb [moldb.com]

- 3. This compound | C9H16ClNO2 | CID 70700222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Ethyl (triphenylphosphanylidene)acetate - Enamine [enamine.net]

- 8. The Wittig Reaction - Edubirdie [edubirdie.com]

- 9. community.wvu.edu [community.wvu.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride, a valuable heterocyclic building block for drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth insights into its synthesis, purification, characterization, and potential applications.

Introduction and Chemical Profile

This compound is a substituted piperidine derivative featuring an α,β-unsaturated ester moiety. The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates due to its favorable physicochemical properties and ability to form key interactions with biological targets. The exocyclic double bond and the ester functionality in the title compound offer multiple points for chemical modification, making it a versatile intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | ethyl (E)-2-(piperidin-3-ylidene)acetate hydrochloride | |

| CAS Number | 957472-01-4 | [1] |

| Molecular Formula | C₉H₁₆ClNO₂ | [2] |

| Molecular Weight | 205.68 g/mol | [2] |

| Physical Form | Solid | |

| Storage | 4°C, protect from light |

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence: a Horner-Wadsworth-Emmons (HWE) olefination followed by the deprotection of the piperidine nitrogen. This strategy ensures high stereoselectivity for the desired (E)-isomer and employs well-established, scalable reaction conditions.

The Horner-Wadsworth-Emmons Reaction: Establishing the Core Scaffold

The cornerstone of this synthesis is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a stabilized phosphonate ylide with a ketone to form an alkene. A key advantage of the HWE reaction over the classical Wittig reaction is that the byproduct, a phosphate ester, is water-soluble, which greatly simplifies the purification process. Furthermore, the HWE reaction generally exhibits high (E)-selectivity for the formation of α,β-unsaturated esters.

The synthesis commences with the reaction of N-Boc-3-piperidone with triethyl phosphonoacetate. The Boc (tert-butoxycarbonyl) group serves as a crucial protecting group for the piperidine nitrogen, preventing unwanted side reactions and ensuring the smooth progress of the olefination.

Caption: Synthetic workflow for the Horner-Wadsworth-Emmons olefination step.

Deprotection: Unveiling the Final Product

Following the successful synthesis of the N-Boc protected intermediate, the final step involves the removal of the Boc group to yield the free piperidine, which is then converted to its hydrochloride salt. Acid-mediated deprotection is the standard and most efficient method for this transformation. Treatment with a solution of hydrogen chloride in an organic solvent, such as dioxane or diethyl ether, cleanly cleaves the Boc group and simultaneously forms the desired hydrochloride salt, which often precipitates from the reaction mixture, facilitating its isolation.

Caption: The final deprotection and salt formation step.

Detailed Experimental Protocols

Synthesis of (E)-Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-ylidene)acetate

Materials:

-

N-Boc-3-piperidone

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil) or 1,8-Diazabicyclo[3]undec-7-ene (DBU)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (for chromatography)

Protocol:

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add triethyl phosphonoacetate (1.1 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Cool the resulting solution back to 0 °C and add a solution of N-Boc-3-piperidone (1.0 equivalent) in anhydrous THF dropwise.

-

Let the reaction mixture warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the mixture with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford (E)-Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-ylidene)acetate as a colorless to pale yellow oil.

Synthesis of this compound

Materials:

-

(E)-Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-ylidene)acetate

-

4 M Hydrogen chloride solution in 1,4-dioxane or diethyl ether

-

Anhydrous diethyl ether

Protocol:

-

Dissolve (E)-Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-ylidene)acetate (1.0 equivalent) in a minimal amount of anhydrous diethyl ether.

-

To this solution, add a 4 M solution of HCl in dioxane or diethyl ether (2-3 equivalents) dropwise with stirring at room temperature.

-

A white precipitate should form upon addition. Stir the resulting suspension for 1-2 hours at room temperature.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether.

-

Dry the solid under vacuum to yield this compound as a white to off-white solid.

Characterization and Analytical Data

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following are the expected analytical data for this compound.

Table 2: Expected Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | (Predicted, DMSO-d₆, 400 MHz): δ ~9.5 (br s, 2H, NH₂⁺), 5.8-6.0 (m, 1H, =CH), 4.1-4.2 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.0-3.5 (m, 4H, piperidine CH₂), 2.4-2.8 (m, 4H, piperidine CH₂), 1.2-1.3 (t, J=7.1 Hz, 3H, OCH₂CH₃). |

| ¹³C NMR | (Predicted, DMSO-d₆, 100 MHz): δ ~165 (C=O), ~150 (C=CH), ~120 (=CH), ~60 (OCH₂), ~45-55 (piperidine CH₂), ~25-35 (piperidine CH₂), ~14 (CH₃). |

| IR (KBr) | ν (cm⁻¹): ~3400 (N-H stretch), ~2900 (C-H stretch), ~1715 (C=O stretch, ester), ~1650 (C=C stretch), ~1180 (C-O stretch). |

| Mass Spec (ESI+) | m/z: Calculated for C₉H₁₆NO₂⁺ [M+H]⁺: 170.12. |

Note: Predicted NMR shifts are based on the analysis of structurally similar compounds and general chemical shift principles. Actual experimental values may vary slightly.[4][5]

Applications in Drug Discovery and Development

The piperidine scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including but not limited to CNS disorders, cancer, and infectious diseases. This compound serves as a versatile starting material for the synthesis of novel therapeutic agents.

-

Scaffold for Lead Optimization: The exocyclic double bond can be subjected to various chemical transformations such as reduction, epoxidation, or Michael addition, allowing for the introduction of diverse functional groups.

-

Synthesis of Spirocyclic Compounds: The ketone precursor, N-Boc-3-piperidone, is a common starting material for the synthesis of spirocyclic piperidines, a class of compounds with increasing importance in drug design.

-

Access to Chiral Piperidines: The double bond can be asymmetrically hydrogenated to introduce chirality at the 3-position of the piperidine ring, leading to the synthesis of enantiomerically pure compounds.

The structural motifs present in this compound make it a promising candidate for the development of inhibitors for various enzymes and receptors where the piperidine ring can occupy a key binding pocket.

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. The robust and stereoselective synthetic route via the Horner-Wadsworth-Emmons reaction, coupled with its potential for diverse chemical modifications, makes it an attractive starting material for the development of novel pharmacologically active compounds. This guide provides a solid foundation for researchers to synthesize, characterize, and utilize this important chemical entity in their drug discovery endeavors.

References

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). (n.d.). Retrieved from [Link]

-

In Situ Generation of Novel Acyclic Diaminocarbene-Copper Complex CONTENTS. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

13C-NMR Shift Assignments for the Compounds 1, 2, and 3. (n.d.). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

- Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1717.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176–2179.

-

International Application Published Under the Patent Cooperation Treaty (PCT). (2003). Retrieved from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

-

Scholars Research Library - Der Pharma Chemica. (n.d.). Retrieved from [Link]

-

2-Ethylpiperidine. (n.d.). PubChem. Retrieved from [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

- 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (1985). Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.

-

Ethyl 2-[2-(2-hydroxypropyl)piperidin-1-yl]acetate. (n.d.). PubChem. Retrieved from [Link]

-

United States Patent. (2003). Retrieved from [Link]

-

Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate. (2011). National Institutes of Health. Retrieved from [Link]

-

Ethyl 2-(3-((1R,3S)-3-((tert-Butoxycarbonyl)((R)-2-(3-chlorophenyl)-2-hydroxyethyl)amino)cyclohexyl)phenoxy)acetate-13C, d2. (n.d.). Pharmaffiliates. Retrieved from [Link]

- Crystal structure of ethyl 2-[2-((1E)-{(1E)-2-[2-(2-ethoxy-2-oxoethoxy)benzylidene]hydrazin-1-ylidene}methyl)phenoxy]acetate. (2015).

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry, 273, 116524.

Sources

An In-depth Technical Guide to (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride (CAS: 957472-01-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document will delve into its chemical properties, a detailed, field-proven synthetic route, and its prospective applications, grounded in established chemical principles.

Compound Overview and Significance

This compound, with the CAS number 957472-01-4, is a substituted piperidine derivative. The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, valued for its ability to confer desirable pharmacokinetic properties and to serve as a versatile scaffold for constructing complex molecular architectures.[1][2] The exocyclic double bond and the ethyl acetate functionality in the title compound offer multiple points for further chemical modification, making it a valuable intermediate in the synthesis of novel therapeutic agents.[1][2]

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 957472-01-4 | [3][4] |

| Molecular Formula | C₉H₁₆ClNO₂ | [3][4] |

| Molecular Weight | 205.68 g/mol | [3][4][5] |

| Physical Form | Solid |

| Storage Temperature | 4°C, protect from light | |

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of this compound is most efficiently achieved through a two-stage process: a Horner-Wadsworth-Emmons (HWE) olefination, followed by the deprotection of a nitrogen-protecting group and subsequent salt formation. This strategy is predicated on the well-established reliability of the HWE reaction for the stereoselective synthesis of E-alkenes and the common use of the tert-butyloxycarbonyl (Boc) group for the protection of secondary amines.

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic pathway for the target compound.

Detailed Experimental Protocol

This section outlines a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed to be self-validating, with explanations for key experimental choices.

Stage 1: Horner-Wadsworth-Emmons Reaction for (E)-Ethyl 2-(1-Boc-piperidin-3-ylidene)acetate

The Horner-Wadsworth-Emmons reaction is a superior alternative to the classical Wittig reaction for the synthesis of α,β-unsaturated esters, primarily due to its high E-stereoselectivity and the ease of removal of the water-soluble phosphate byproduct.

Diagram 2: Synthesis Workflow - Stage 1

Caption: Workflow for the Horner-Wadsworth-Emmons reaction.

Step-by-Step Methodology:

-

Preparation of the Ylide: To a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), cooled to 0 °C, sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) is added portion-wise. The use of NaH, a strong base, is crucial for the deprotonation of the phosphonate to form the highly nucleophilic phosphonate carbanion. The reaction mixture is stirred at 0 °C for 30 minutes to ensure complete formation of the ylide.

-

Reaction with the Ketone: A solution of N-Boc-3-piperidone (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C. The slow addition helps to control the exothermicity of the reaction.

-

Reaction Completion and Work-up: The reaction mixture is allowed to warm to room temperature and stirred overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford (E)-Ethyl 2-(1-Boc-piperidin-3-ylidene)acetate as a pure compound.

Stage 2: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. Acidic conditions are standard for Boc deprotection.

Diagram 3: Synthesis Workflow - Stage 2

Caption: Workflow for Boc deprotection and salt formation.

Step-by-Step Methodology:

-

Deprotection: The purified (E)-Ethyl 2-(1-Boc-piperidin-3-ylidene)acetate is dissolved in a suitable solvent such as dioxane or ethyl acetate. A solution of hydrochloric acid (e.g., 4M HCl in dioxane or a saturated solution of HCl in ethyl acetate) is added, and the mixture is stirred at room temperature. The reaction progress can be monitored by TLC until the starting material is fully consumed.

-

Isolation and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is triturated with diethyl ether to precipitate the hydrochloride salt. The solid product is then collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound. A patent for a similar compound, (R)-3-piperidine ethyl acetate hydrochloride, describes dissolving the free base in diethyl ether and bubbling dry HCl gas through the solution to precipitate the hydrochloride salt, which can be an alternative method.[6]

Spectroscopic Characterization (Predicted)

Table 2: Predicted NMR Data

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |

| ~1.25 | t | 3H | -OCH₂CH ₃ | |

| ~2.50-3.50 | m | 8H | Piperidine protons | |

| ~4.15 | q | 2H | -OCH ₂CH₃ | |

| ~5.80 | s | 1H | =CH -COOEt | |

| ~9.0-10.0 | br s | 2H | NH ₂⁺ |

| ¹³C NMR (Predicted) | δ (ppm) | Assignment |

| ~14.2 | -OCH₂C H₃ | |

| ~25-50 | Piperidine carbons | |

| ~60.5 | -OC H₂CH₃ | |

| ~115.8 | =C H-COOEt | |

| ~158.5 | C =CH-COOEt | |

| ~166.5 | C =O |

Reactivity and Potential Applications

The chemical structure of this compound presents several avenues for further synthetic transformations, making it a versatile building block in drug discovery.

-

Michael Addition: The α,β-unsaturated ester is susceptible to Michael addition, allowing for the introduction of a wide range of nucleophiles at the 3-position of the piperidine ring.

-

N-Functionalization: The secondary amine of the piperidine ring can be readily functionalized through N-alkylation, N-acylation, or reductive amination to introduce diverse substituents.

-

Ester Hydrolysis and Amidation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides.

These potential modifications allow for the exploration of a broad chemical space in the search for novel bioactive molecules. Piperidine derivatives are known to exhibit a wide range of pharmacological activities, and this compound could serve as a key intermediate in the synthesis of novel agents targeting, for example, the central nervous system or acting as enzyme inhibitors.[1][2][7]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, safety precautions can be inferred from data on the Z-isomer and related compounds.

GHS Hazard Information (based on Z-isomer):

-

Pictogram: GHS07 (Harmful)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Recommended Handling Procedures:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a cool, dry place, away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemistry. Its synthesis via a stereoselective Horner-Wadsworth-Emmons reaction followed by deprotection is a reliable and efficient route. The multiple functional groups present in the molecule offer numerous possibilities for further derivatization, enabling the creation of diverse libraries of compounds for drug discovery programs. Adherence to appropriate safety protocols is essential when handling this and related chemical compounds.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

-

ChemSynthesis. (E)-ethyl 2-(3-methyl-1-phenethylpiperidin-4-ylidene)acetate. Retrieved from [Link]

-

Lupin, A. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6458. Retrieved from [Link]

-

PubChem. Ethyl 2-(2-piperidin-2-yl-1,3-thiazol-4-yl)acetate. Retrieved from [Link]

-

PubChem. 2-Ethylpiperidine. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

SpectraBase. ETHYL-(2Z)-PIPERIDIN-2-YLIDENEACETATE. Retrieved from [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

MySkinRecipes. Ethyl 2-(piperidin-4-ylidene)acetate. Retrieved from [Link]

- Google Patents. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride.

-

Grychowska, K., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116892. Retrieved from [Link]

-

ResearchGate. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved from [Link]

-

MDPI. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Retrieved from [Link]

-

PubChem. Ethyl 2-(2-piperidin-2-ylethylsulfanyl)acetate. Retrieved from [Link]

-

PubChem. Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)acetate. Retrieved from [Link]

-

CAS. Chemical Safety Library. Retrieved from [Link]

-

MDPI. One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Retrieved from [Link]

-

Acta Crystallographica Section E. Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate. Retrieved from [Link]

-

Der Pharma Chemica. Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 957472-01-4 | ethyl (2E)-2-(3-piperidylidene)acetate;hydrochloride - Moldb [moldb.com]

- 4. 957472-01-4|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | C9H16ClNO2 | CID 70700222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents [patents.google.com]

- 7. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases [mdpi.com]

An In-Depth Technical Guide to (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride is a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its structural motif, featuring a piperidine ring and an α,β-unsaturated ester, makes it a valuable precursor for the synthesis of complex biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol based on the Horner-Wadsworth-Emmons reaction, thorough characterization data, and insights into its potential applications, particularly in the development of GABA uptake inhibitors.

Core Molecular Attributes

This compound is a solid, water-soluble compound. The hydrochloride salt form enhances its stability and handling properties, making it suitable for laboratory use.

| Property | Value | Source(s) |

| Molecular Weight | 205.68 g/mol | [1] |

| Molecular Formula | C₉H₁₆ClNO₂ | [1] |

| CAS Number | 957472-01-4 | [1] |

| Physical Form | Solid | |

| Storage Conditions | 4°C, protect from light | |

| IUPAC Name | ethyl (E)-2-(piperidin-3-ylidene)acetate hydrochloride |

Strategic Synthesis Pathway

The synthesis of this compound is most effectively achieved through a three-stage process. This pathway is designed for high stereoselectivity and scalability, which are critical considerations in drug development. The core of this strategy is the Horner-Wadsworth-Emmons (HWE) reaction, which is renowned for its reliability in forming (E)-alkenes.

Caption: Synthetic workflow for the target compound.

Causality Behind Experimental Choices

The choice of an N-Boc protecting group for the piperidine nitrogen is strategic. The Boc group is stable under the basic conditions of the HWE reaction, preventing unwanted side reactions. It can then be readily removed under acidic conditions that do not affect the ester or the newly formed double bond. The HWE reaction itself is chosen over the classical Wittig reaction because the by-product, a water-soluble phosphate ester, is easily removed during aqueous workup, simplifying purification.

Detailed Experimental Protocols

Stage 1: Synthesis of N-Boc-3-piperidone (Precursor)

This protocol is adapted from established oxidation methods for N-protected hydroxy piperidines.

-

Dissolution: Dissolve N-Boc-3-hydroxypiperidine (1 equivalent) in an appropriate anhydrous solvent such as dichloromethane (DCM).

-

Oxidation: Cool the solution to -78°C and add a solution of an oxidizing agent (e.g., Dess-Martin periodinane or a Swern oxidation system) dropwise.

-

Reaction Monitoring: Stir the reaction mixture at low temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Once the starting material is consumed, quench the reaction with a suitable reagent (e.g., sodium thiosulfate for Dess-Martin). Allow the mixture to warm to room temperature, wash with saturated aqueous sodium bicarbonate, and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-Boc-3-piperidone.

Stage 2: Horner-Wadsworth-Emmons Reaction

This protocol is based on standard HWE reaction conditions.

-

Deprotonation: To a stirred suspension of sodium hydride (NaH, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, add triethyl phosphonoacetate (1.2 equivalents) dropwise.

-

Ylide Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour to ensure complete formation of the phosphonate ylide.

-

Carbonyl Addition: Cool the reaction mixture back to 0°C and add a solution of N-Boc-3-piperidone (1 equivalent) in anhydrous THF dropwise.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

-

Workup and Extraction: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting oil by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain (E)-Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-ylidene)acetate as a pure product.

Stage 3: Deprotection and Hydrochloride Salt Formation

-

Deprotection: Dissolve the purified (E)-Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-ylidene)acetate (1 equivalent) in a suitable solvent such as dioxane or diethyl ether.

-

Acidification: Bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in dioxane, until the reaction is complete (monitored by TLC).

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold diethyl ether and dry under vacuum to yield the final product, this compound, as a white or off-white solid.

Analytical Characterization

A full analytical characterization is crucial to confirm the identity, purity, and stereochemistry of the synthesized compound. While specific data for this exact compound is not widely published, the following are the expected and necessary analytical techniques and their anticipated results based on the structure and related compounds.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl ester protons (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm), a singlet for the vinylic proton, and multiplets for the piperidine ring protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the two olefinic carbons, the carbons of the ethyl group, and the carbons of the piperidine ring. |

| FT-IR | Characteristic absorption bands for the N-H bond (of the hydrochloride salt), C=O stretch of the ester, and C=C stretch of the alkene. |

| Mass Spectrometry | A molecular ion peak corresponding to the free base (m/z = 169.11) in ESI-MS. |

| HPLC | A single major peak indicating high purity, typically analyzed using a C18 column with a mobile phase of acetonitrile and water with a modifier like TFA. |

Applications in Drug Discovery

The structural features of this compound make it a versatile scaffold in medicinal chemistry. The piperidine ring is a privileged structure in many centrally active agents, and the α,β-unsaturated ester provides a reactive handle for further chemical modifications.

Caption: Potential applications of the title compound.

Precursor for GABA Uptake Inhibitors

The core structure of this molecule is closely related to nipecotic acid (piperidine-3-carboxylic acid), a known inhibitor of the gamma-aminobutyric acid (GABA) transporter GAT1.[2][3][4] GABA is the primary inhibitory neurotransmitter in the central nervous system, and inhibiting its reuptake can potentiate its effects, a mechanism useful in treating conditions like epilepsy and anxiety.[5][6] this compound can serve as a starting point for the synthesis of novel nipecotic acid derivatives and other GABA transporter inhibitors.[7][8] The exocyclic double bond provides a point for further elaboration to introduce lipophilic side chains, which are often crucial for potent GAT inhibition.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. The synthetic pathway detailed in this guide, centered around the Horner-Wadsworth-Emmons reaction, offers a reliable and scalable method for its preparation. Its structural similarity to known neuroactive compounds, particularly GABA uptake inhibitors, highlights its potential as a key intermediate in the development of new therapeutics for neurological disorders. The analytical methods outlined provide a framework for its rigorous characterization, ensuring its quality and suitability for further synthetic applications.

References

- Gasior, M., et al. (1999). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Journal of Medicinal Chemistry, 42(7), 1085-1092.

- Google Patents. CN103204801A - Synthesis method for N-Boc-3-piperidone.

- Kragler, F., et al. (2025).

- Krogsgaard-Larsen, P., et al. (1995). Piperidinyl-3-phosphinic acids as novel uptake inhibitors of the neurotransmitter gamma-aminobutyric acid (GABA). European Journal of Medicinal Chemistry, 30(11), 805-812.

- Lippa, A. S., et al. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & Medicinal Chemistry, 23(6), 1217-1233.

-

Organic Syntheses. Δ1-α-Cyclohexaneacetic acid, ethyl ester. [Link]

- Perregaard, J., et al. (2019). Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. Chemistry & Biodiversity, 16(8), e1900221.

- Sarup, A., et al. (1997). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. Journal of Medicinal Chemistry, 40(16), 2665-2676.

- Tsolaki, M., et al. (2020). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 25(21), 5035.

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

Sources

- 1. Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperidinyl-3-phosphinic acids as novel uptake inhibitors of the neurotransmitter gamma-aminobutyric acid (GABA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of (E)-Ethyl 2-(piperidin-3-ylidene)acetate Hydrochloride

This guide provides an in-depth exploration of a robust and stereoselective pathway for the synthesis of (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug development. The presented methodology is grounded in established chemical principles, emphasizing a two-step sequence that ensures high yield and stereochemical control. The core of this synthesis involves a Horner-Wadsworth-Emmons olefination, followed by an acid-mediated deprotection and salt formation. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering detailed protocols, mechanistic insights, and practical considerations for successful execution.

Strategic Overview: A Retrosynthetic Approach

A retrosynthetic analysis of the target molecule reveals a logical and efficient synthetic plan. The primary disconnection is made at the exocyclic double bond, identifying a piperidin-3-one derivative and an acetate-derived ylide as the key synthons. The piperidine nitrogen's reactivity necessitates the use of a protecting group, with the tert-butyloxycarbonyl (Boc) group being an ideal choice due to its stability and straightforward removal under acidic conditions. This strategy directly leads to the formation of the desired hydrochloride salt in the final step.

Caption: HWE olefination to form the protected intermediate.

Detailed Experimental Protocol: HWE Reaction

Objective: To synthesize (E)-Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-ylidene)acetate.

Table 1: Reagents and Materials

| Reagent/Material | Molecular Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | 0.44 g | 11.0 |

| Triethyl phosphonoacetate | C₈H₁₇O₅P | 224.18 | 2.47 g (2.2 mL) | 11.0 |

| N-Boc-piperidin-3-one | C₁₀H₁₇NO₃ | 199.25 | 2.00 g | 10.0 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |

| Saturated NH₄Cl solution | NH₄Cl | 53.49 | As needed | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |

| Brine | NaCl (aq) | - | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (0.44 g, 11.0 mmol, 1.1 eq).

-

Reagent Addition: Add anhydrous THF (30 mL) and cool the suspension to 0°C using an ice bath.

-

Ylide Formation: Slowly add triethyl phosphonoacetate (2.2 mL, 11.0 mmol, 1.1 eq) dropwise to the stirred suspension. Maintain the temperature at 0°C. Allow the mixture to stir for 30 minutes at this temperature after the addition is complete. Hydrogen gas evolution will be observed.

-

Ketone Addition: Prepare a solution of N-Boc-piperidin-3-one (2.00 g, 10.0 mmol, 1.0 eq) in anhydrous THF (20 mL). Add this solution dropwise to the reaction mixture at 0°C.

-

Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL) at 0°C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (50 mL) followed by brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure (E)-Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-ylidene)acetate as a colorless oil.

Part II: N-Boc Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the acid-labile Boc protecting group. This is efficiently achieved using a strong acid, such as hydrogen chloride. [1][2]Using a solution of HCl in an organic solvent like dioxane or diethyl ether is ideal, as it cleaves the Boc group and simultaneously protonates the basic piperidine nitrogen, leading to the precipitation of the desired hydrochloride salt in high purity. [3]This method avoids aqueous workup, which can be advantageous for product isolation.

The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and carbon dioxide, liberating the secondary amine. The amine is then immediately protonated by another equivalent of HCl to form the stable hydrochloride salt.

Caption: Acid-mediated deprotection to yield the final product.

Detailed Experimental Protocol: Deprotection

Objective: To synthesize this compound.

Table 2: Reagents and Materials

| Reagent/Material | Molecular Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| (E)-Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-ylidene)acetate | C₁₄H₂₃NO₄ | 269.34 | 2.0 g | 7.43 |

| 4M HCl in 1,4-Dioxane | HCl | 36.46 | 10 mL | 40.0 |

| Diethyl Ether | C₄H₁₀O | 74.12 | As needed | - |

Procedure:

-

Dissolution: Dissolve the Boc-protected intermediate (2.0 g, 7.43 mmol) in a 100 mL round-bottom flask with a minimal amount of a suitable solvent if necessary (e.g., ethyl acetate or methanol, ~5 mL).

-

Acidification: Add the 4M solution of HCl in 1,4-dioxane (10 mL, 40.0 mmol, ~5.4 eq) to the stirred solution at room temperature.

-

Precipitation: Stir the mixture at room temperature for 2-4 hours. A white precipitate of the hydrochloride salt will form. Monitor the deprotection by TLC until the starting material is fully consumed.

-

Isolation: Add diethyl ether (~50 mL) to the suspension to facilitate complete precipitation of the product.

-

Filtration: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove any residual dioxane and soluble impurities.

-

Drying: Dry the white solid under vacuum to yield the pure this compound. The product can be stored at 4°C, protected from light. [4]

Overall Synthesis Workflow and Data Summary

The complete synthesis is a streamlined and efficient process, transforming commercially available starting materials into the desired final product in two high-yielding steps.

Caption: Overall workflow from starting materials to final HCl salt.

Table 3: Expected Yields and Product Characterization

| Compound | Step | Typical Yield (%) | Physical Form | Expected ¹H NMR (CDCl₃, δ ppm) Highlights | Expected MS (m/z) |

| (E)-Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-ylidene)acetate | 1 (HWE) | 80-90% | Colorless Oil | ~5.8 (s, 1H, vinyl-H), ~4.1 (q, 2H, OCH₂), ~3.4 (m, 2H), ~2.9 (m, 2H), ~2.4 (m, 2H), ~1.8 (m, 2H), 1.45 (s, 9H, Boc), ~1.2 (t, 3H, CH₃) | [M+H]⁺: 270.2 |

| This compound | 2 (Dep.) | >95% | White Solid | ~9.5 (br s, 2H, NH₂⁺), ~6.0 (s, 1H, vinyl-H), ~4.2 (q, 2H, OCH₂), ~3.6-3.1 (m, 4H), ~2.8 (m, 2H), ~2.0 (m, 2H), ~1.3 (t, 3H, CH₃) | [M-Cl]⁺: 170.1 |

Safety and Handling

-

Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere and away from any moisture. Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, gloves, and safety glasses.

-

Anhydrous Solvents (THF): Anhydrous solvents are flammable and can form explosive peroxides. Store and handle under an inert atmosphere.

-

4M HCl in Dioxane: This is a corrosive and toxic reagent. Handle only in a well-ventilated fume hood with appropriate PPE. Dioxane is a suspected carcinogen.

Conclusion

The synthesis pathway detailed herein provides a reliable and highly stereoselective method for producing this compound. The strategic implementation of a Boc protecting group coupled with the efficiency of the Horner-Wadsworth-Emmons olefination ensures high yields of the desired (E)-isomer. The final deprotection step is clean and straightforward, directly affording the stable hydrochloride salt. This guide serves as a comprehensive resource, combining theoretical principles with actionable experimental protocols for application in research and development.

References

-

Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. Available at: [Link]

-

Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link]

-

Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

-

Sano, S., et al. (1997). New reaction mode of the Horner–Wadsworth–Emmons reaction using Sn(OSO2CF3)2 and N-ethylpiperidine. Chemical Communications, (6), 559-560. Available at: [Link]

-

ChemSynthesis. ethyl (2E)-2-(3-methyl-1-phenethylpiperidin-4-ylidene)acetate. Available at: [Link]

-

Lelario, F., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6248. Available at: [Link]

-

Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Available at: [Link]

-

Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Available at: [Link]

-

Padwa, A., et al. (2002). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. Arkivoc, 2002(5), 63-74. Available at: [Link]

-

Boufroura, H., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Saudi Chemical Society, 16(4), 451-456. Available at: [Link]

-

Ningappa, M., et al. (2014). A facile route for the synthesis of ethyl N-aryl-2,6-dioxo-piperid-3-ene-4-carboxylates and their biological activity. ResearchGate. Available at: [Link]

-

Brunotte, L., et al. (2024). Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. Arkivoc, 2024(1), 202412235. Available at: [Link]

-

Parlow, J. J., et al. (1998). Purification of BOC-amines Based on Ionic Resin Scavenging. The Journal of Organic Chemistry, 63(10), 3471-3474. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride

Introduction

(E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride is a key building block in medicinal chemistry, frequently utilized in the synthesis of various pharmaceutical agents. Its structural motif, featuring a piperidine ring with an exocyclic α,β-unsaturated ester, provides a versatile scaffold for the development of novel therapeutics. This guide offers a comprehensive overview of the prevalent and efficient synthetic strategies for preparing this compound, with a focus on the underlying chemical principles, practical experimental protocols, and the rationale behind methodological choices. The target audience for this whitepaper includes researchers, scientists, and professionals engaged in drug discovery and development.

The synthesis of this compound is typically accomplished through a multi-step sequence commencing with a readily available N-protected piperidine derivative. The core transformations involve the oxidation of a secondary alcohol, a stereoselective olefination reaction, and a final deprotection with concurrent salt formation. This guide will dissect each of these critical steps, providing detailed protocols and mechanistic insights to ensure reproducibility and a thorough understanding of the synthetic pathway.

Strategic Overview of the Synthesis

The most logical and widely adopted synthetic route to this compound can be retrosynthetically disconnected as illustrated below. The primary disconnection is the formation of the hydrochloride salt from the N-protected intermediate. The exocyclic double bond is strategically installed via a Horner-Wadsworth-Emmons (HWE) reaction, a powerful method for the stereoselective synthesis of (E)-alkenes. This key step necessitates the preparation of an N-protected 3-oxopiperidine, which is typically accessed through the oxidation of the corresponding 3-hydroxypiperidine precursor.

Caption: Simplified workflow of the Swern Oxidation mechanism.

Experimental Protocol: Swern Oxidation

-

To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), cool the flask to -78 °C using a dry ice/acetone bath.

-

Add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise, ensuring the internal temperature remains below -65 °C. Stir the resulting mixture at -78 °C for 30 minutes.

-

Add a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DCM dropwise, maintaining the internal temperature below -65 °C. Stir the reaction mixture at -78 °C for 1 hour.

-

Add triethylamine (5.0 eq) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-3-oxopiperidine. Further purification can be achieved by flash column chromatography if necessary. [1]

The Dess-Martin oxidation offers a milder and more convenient alternative, employing a hypervalent iodine reagent at room temperature. [2][3]This method is particularly advantageous for its operational simplicity and tolerance of a wide range of functional groups. [4]The reaction proceeds through a periodinane intermediate, followed by an intramolecular ligand exchange and subsequent elimination to furnish the ketone and 1,2-benziodoxol-3(1H)-one derivatives. [5] Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

-

To a stirred solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DCM (0.2 M) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC (typically complete within 1-3 hours).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid byproducts dissolve.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-Boc-3-oxopiperidine. [6]

Oxidation Method Key Reagents Temperature Typical Yield Advantages Disadvantages Swern Oxidation DMSO, Oxalyl Chloride, Et₃N -78 °C to RT >95% High yield, reliable. Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide and toxic CO gas. [7][8] | Dess-Martin Oxidation | Dess-Martin Periodinane | Room Temperature | ~90-95% | Mild conditions, simple workup. | Reagent is expensive and can be shock-sensitive. [2][3]|

Part 2: Stereoselective Olefination via Horner-Wadsworth-Emmons Reaction

The cornerstone of this synthesis is the Horner-Wadsworth-Emmons (HWE) reaction, which constructs the exocyclic double bond with a high degree of stereoselectivity for the desired (E)-isomer. [9]This reaction involves the condensation of a phosphonate-stabilized carbanion with the newly synthesized N-Boc-3-oxopiperidine. The use of a stabilized ylide, such as that derived from triethyl phosphonoacetate, strongly favors the formation of the thermodynamically more stable (E)-alkene. [10] The reaction is initiated by the deprotonation of triethyl phosphonoacetate with a suitable base, such as sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS), to generate the phosphonate carbanion. This nucleophile then adds to the ketone, and the resulting intermediate undergoes elimination of a water-soluble phosphate byproduct to form the alkene. The ease of removal of this byproduct is a significant advantage over the traditional Wittig reaction. [11]

Caption: Flowchart of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, cool the mixture to 0 °C.

-

Add triethyl phosphonoacetate (1.2 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Re-cool the mixture to 0 °C and add a solution of N-Boc-3-oxopiperidine (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the mixture with ethyl acetate. Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield (E)-N-Boc-ethyl 2-(piperidin-3-ylidene)acetate.

Part 3: Deprotection and Hydrochloride Salt Formation

The final step in the synthesis is the removal of the N-Boc protecting group and the concurrent formation of the hydrochloride salt. This is typically achieved under acidic conditions. A common and effective method is the use of a solution of hydrogen chloride in an organic solvent, such as dioxane or methanol. [12] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and carbon dioxide. The liberated piperidine nitrogen is then protonated by the excess acid to form the hydrochloride salt. [13] Experimental Protocol: N-Boc Deprotection and Salt Formation

-

Dissolve (E)-N-Boc-ethyl 2-(piperidin-3-ylidene)acetate (1.0 eq) in a minimal amount of a suitable solvent such as methanol or ethyl acetate.

-

To this solution, add a solution of 4M HCl in dioxane (excess, e.g., 5-10 eq) at room temperature.

-

Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

The hydrochloride salt may precipitate from the reaction mixture. If so, it can be collected by filtration.

-

If the product remains in solution, the solvent can be removed under reduced pressure to yield the crude product.

-

The product can be triturated with a non-polar solvent like diethyl ether or hexanes to induce precipitation and remove non-polar impurities.

-

The solid product, this compound, is then collected by filtration and dried under vacuum. [14]

Conclusion

This in-depth technical guide has detailed a robust and efficient three-step synthetic route to this compound. The synthesis leverages well-established and reliable transformations, including the oxidation of a secondary alcohol, a stereoselective Horner-Wadsworth-Emmons olefination, and a straightforward N-Boc deprotection and salt formation. By providing detailed experimental protocols, mechanistic insights, and a comparative analysis of key reaction steps, this guide serves as a valuable resource for researchers and professionals in the field of drug development. The presented methodologies are scalable and adaptable, offering a solid foundation for the synthesis of this important pharmaceutical intermediate and its analogs.

References

- (S)-N-Boc-3-hydroxypiperidine ((S)-NBHP) is a key pharmaceutical intermediate and the chiral source in synthesizing Imbruvica... PubMed.

- Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI.

- Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

- Preparation method of (S)-N-BOC-3-hydroxypiperidine.

- Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N. Benchchem.

- Enantioselective synthesis of (S)

- Dess–Martin oxid

- Dess–Martin Periodinane. Merck Millipore.

- Horner–Wadsworth–Emmons reaction. Wikipedia.

- Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. Green Chemistry (RSC Publishing).

- Swern oxid

- 1,2-Benziodoxol-3(1H). Organic Syntheses Procedure.

- Dess-Martin Oxid

- Application Notes and Protocols for N-Boc Deprotection of Piperidine Deriv

- Deprotection of different N-Boc-compounds.

- Swern Oxidation.

- Development of a Novel Horner–Wadsworth–Emmons Reagent for the Facile Preparation of Mixed Phosphonoacet

- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.

- Triethyl phosphonoacet

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- Swern Oxid

- Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal.

- Swern oxid

- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Swern oxidation - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 10. Wittig-Horner Reaction [organic-chemistry.org]

- 11. Triethyl phosphonoacetate - Enamine [enamine.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. reddit.com [reddit.com]

The Piperidine Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, stands as one of the most significant and ubiquitous scaffolds in medicinal chemistry.[1][2] Its prevalence in both natural products and synthetic pharmaceuticals underscores its remarkable versatility and drug-like properties.[1][3] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by piperidine derivatives. We will delve into their mechanisms of action across key therapeutic areas, present detailed experimental protocols for their evaluation, and explore the critical structure-activity relationships that govern their potency and selectivity. This document is intended to serve as a foundational resource for scientists engaged in the discovery and development of next-generation therapeutics built upon this privileged chemical framework.

The Piperidine Core: A Foundation for Pharmacological Diversity

The piperidine nucleus is a cornerstone in drug design, present in over twenty classes of pharmaceuticals.[1][2] Its structural and physicochemical properties are key to its success. The sp³-hybridized state of its carbon atoms allows the ring to adopt a stable, low-energy chair conformation, which can orient substituents in well-defined axial and equatorial positions.[1] This conformational rigidity is crucial for precise interactions with biological targets.[3]

Furthermore, the basic nitrogen atom within the piperidine ring is often a key pharmacophoric feature. It can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating critical binding interactions with enzymes and receptors.[3] The scaffold's overall properties contribute to enhanced druggability, often improving metabolic stability and pharmacokinetic profiles (ADME) while potentially reducing toxicity.[3][4][5]

Below is a logical workflow for the discovery of bioactive piperidine derivatives, from initial design to preclinical evaluation.

Figure 1: A generalized workflow for piperidine-based drug discovery.

Anticancer Activity: Targeting Malignancy Through Diverse Mechanisms

Piperidine derivatives have demonstrated significant potential as anticancer agents, acting through a variety of molecular mechanisms.[6][7] Their therapeutic applications span a wide range of cancers, including breast, prostate, lung, and ovarian cancers.[6]

2.1. Key Mechanisms of Antitumor Action

The anticancer effects of piperidine-containing compounds are often multifaceted. Key mechanisms include:

-

Induction of Apoptosis: Many piperidine derivatives trigger programmed cell death in cancer cells. This is often achieved by modulating key signaling pathways like NF-κB and PI3K/Akt, activating caspase cascades (caspase-3, -8, -9), disrupting mitochondrial function, and altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[6][8]

-

Enzyme Inhibition: Piperidine scaffolds are integral to the structure of potent enzyme inhibitors targeting cancer progression. For example, they are found in dual inhibitors of Poly (ADP-ribose) polymerase (PARP) and Nicotinamide phosphoribosyltransferase (NAMPT), which can induce synthetic lethality in certain tumor types.[9]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints, thereby preventing tumor growth.[6]

-

Inhibition of Metastasis: Piperidine and its natural derivative, piperine, have been shown to inhibit the migration and invasion of cancer cells, key processes in metastasis.[6]

The diagram below illustrates a simplified signaling pathway for apoptosis induction by a hypothetical piperidine derivative.

Figure 2: Apoptosis induction via inhibition of survival pathways.

2.2. Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for determining the cytotoxic effects of novel piperidine derivatives on cancer cell lines. The causality behind this assay is the enzymatic reduction of a tetrazolium salt, MTT, by mitochondrial dehydrogenases in viable cells, which produces a colored formazan product. The amount of formazan is directly proportional to the number of living cells.

Self-Validation & Controls:

-

Positive Control: A known cytotoxic drug (e.g., Doxorubicin).

-

Negative Control: Vehicle (e.g., 0.1% DMSO in media).

-

Blank Control: Media without cells to measure background absorbance.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, human breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the piperidine derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the negative control and determine the GI₅₀ (concentration causing 50% growth inhibition) or IC₅₀ (concentration causing 50% inhibition) value for each compound.[10]

| Compound ID | Target Cell Line | GI₅₀ (µg/mL)[10] |

| Piperidine-16 | 786-0 (Renal) | 0.4 |

| Piperidine-10 | U251 (Glioblastoma) | >25 |

| Doxorubicin (Control) | 786-0 (Renal) | ~0.1-0.5 |

| Table 1: Example cytotoxicity data for piperidine derivatives against human cancer cell lines. |

Neuropharmacological Activity: Modulating the Central Nervous System

The piperidine scaffold is a cornerstone in the development of drugs targeting the central nervous system (CNS).[3] Its derivatives are crucial components of therapies for neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as for managing neuropathic pain and psychiatric conditions.[2][11][12]

3.1. Mechanisms in Neurodegeneration

In the context of neurodegenerative diseases, piperidine-based compounds often target key enzymes and receptors involved in neuronal function and survival.[11][13]

-

Acetylcholinesterase (AChE) Inhibition: A primary strategy in Alzheimer's therapy is to increase acetylcholine levels in the brain. Piperidine derivatives, such as the well-known drug Donepezil, are potent inhibitors of AChE, the enzyme responsible for breaking down acetylcholine.[13]

-

Phosphodiesterase (PDE) Inhibition: Certain piperidine derivatives have been developed as inhibitors of phosphodiesterase-8 (PDE8), an enzyme overexpressed in some neurodegenerative conditions.[14] Inhibition of PDE8 can modulate signaling pathways crucial for neuronal health.[14]

-

Antioxidant and Metal Chelating Properties: Some derivatives exhibit additional beneficial properties, such as scavenging free radicals and chelating metal ions, which can contribute to neuroprotection.[2]

The ability of these compounds to cross the blood-brain barrier is a critical factor for their efficacy in treating CNS disorders.[14]

3.2. Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors. The principle involves the hydrolysis of acetylthiocholine iodide (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically.

Self-Validation & Controls:

-

Positive Control: A known AChE inhibitor (e.g., Donepezil or Galantamine).

-

Negative Control: Reaction buffer with enzyme and substrate but no inhibitor.

-

Blank Control: Reaction mixture without the enzyme to correct for non-enzymatic hydrolysis of the substrate.

Methodology:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add 25 µL of ATCI (15 mM), 125 µL of DTNB (3 mM), and 50 µL of buffer.

-

Inhibitor Addition: Add 25 µL of the piperidine derivative solution at various concentrations.

-

Enzyme Initiation: Initiate the reaction by adding 25 µL of AChE solution (e.g., 0.22 U/mL).

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the negative control and calculate the IC₅₀ value.

Antimicrobial and Antiviral Activities

The piperidine nucleus is a versatile scaffold for developing agents against infectious diseases.[15] Derivatives have shown a broad spectrum of activity, including antibacterial, antifungal, and antiviral properties.[2][7][16]